3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Overview
Description
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring. The oxadiazole ring is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of ethyl piperidin-3-carboxylate with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using phosphorus oxychloride (POCl3) to yield the oxadiazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazoles, including this compound, may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microwave-assisted synthesis or solvent-free conditions to reduce environmental impact and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with various molecular targets. For instance, in anticancer research, it may inhibit enzymes like thymidylate synthase or telomerase, disrupting DNA synthesis and cell proliferation . The compound’s ability to form hydrogen bonds with biological molecules enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and antiviral activities.
1,3,4-Oxadiazole derivatives: Exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine stands out due to its unique combination of the oxadiazole and piperidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile scaffold in drug design and development .
Properties
IUPAC Name |
2-ethyl-5-piperidin-3-yl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZOXJGSGZLPCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CCCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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